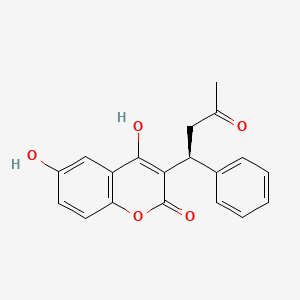

(S)-6-Hydroxywarfarin

Descripción general

Descripción

(S)-6-Hydroxywarfarin is a chiral derivative of warfarin, a well-known anticoagulant used to prevent blood clots. This compound is characterized by the presence of a hydroxyl group at the sixth position of the warfarin structure, which significantly influences its chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Hydroxywarfarin typically involves the hydroxylation of warfarin. This can be achieved through various methods, including enzymatic hydroxylation using cytochrome P450 enzymes or chemical hydroxylation using reagents such as hydrogen peroxide in the presence of a catalyst. The reaction conditions often require careful control of temperature, pH, and reaction time to ensure the selective formation of the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic processes due to their high selectivity and efficiency. These processes are optimized to maximize yield and purity while minimizing the formation of by-products. The use of bioreactors and continuous flow systems can further enhance the scalability and cost-effectiveness of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(S)-6-Hydroxywarfarin undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting to the parent warfarin structure.

Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions may vary depending on the substituent, but common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions include various derivatives of warfarin, each with distinct chemical and biological properties. For example, oxidation can yield 6-oxo-warfarin, while substitution reactions can produce halogenated or alkylated derivatives.

Aplicaciones Científicas De Investigación

(S)-6-Hydroxywarfarin has several applications in scientific research:

Chemistry: Used as a model compound to study the effects of hydroxylation on the chemical properties of warfarin.

Biology: Investigated for its interactions with enzymes and proteins, particularly those involved in the metabolism of warfarin.

Medicine: Explored for its potential as a therapeutic agent with modified anticoagulant properties.

Industry: Utilized in the development of new anticoagulant drugs and as a reference standard in analytical chemistry.

Mecanismo De Acción

The mechanism of action of (S)-6-Hydroxywarfarin involves its interaction with vitamin K epoxide reductase, an enzyme crucial for the synthesis of clotting factors. By inhibiting this enzyme, this compound disrupts the recycling of vitamin K, leading to a decrease in the production of active clotting factors and thus exerting its anticoagulant effect. The hydroxyl group at the sixth position may enhance or modify this interaction, potentially altering the compound’s potency and selectivity.

Comparación Con Compuestos Similares

Similar Compounds

Warfarin: The parent compound, widely used as an anticoagulant.

7-Hydroxywarfarin: Another hydroxylated derivative with different pharmacological properties.

4’-Hydroxywarfarin: A hydroxylated metabolite of warfarin with distinct biological activity.

Uniqueness

(S)-6-Hydroxywarfarin is unique due to the specific position of the hydroxyl group, which can significantly influence its chemical reactivity and biological interactions. This positional specificity can result in different pharmacokinetics and pharmacodynamics compared to other hydroxylated derivatives, making it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

(S)-6-Hydroxywarfarin is a significant metabolite of warfarin, primarily formed through the action of cytochrome P450 enzymes, particularly CYP2C9. This compound plays a crucial role in the pharmacological effects and metabolism of warfarin, impacting its anticoagulant activity. This article reviews the biological activity of this compound, including its metabolic pathways, pharmacodynamics, and clinical implications.

Metabolism and Enzymatic Pathways

This compound is generated via hydroxylation of the (S)-warfarin enantiomer, predominantly by CYP2C9. The metabolic pathway can be summarized as follows:

- CYP Enzymes Involved :

- CYP2C9 : Major enzyme responsible for the formation of this compound.

- CYP1A2 and CYP3A4 : Contribute to the metabolism of other warfarin enantiomers but have minimal impact on this compound production.

The conversion of (S)-warfarin to this compound is a critical step in the detoxification process, as this metabolite is significantly less active than its parent compound in terms of anticoagulation.

Anticoagulant Activity

The anticoagulant activity of warfarin is primarily attributed to its ability to inhibit vitamin K epoxide reductase, which is essential for synthesizing vitamin K-dependent clotting factors. However, the formation of this compound diminishes this effect:

- Inhibition Mechanism : The hydroxylation at the 6-position leads to a reduction in the anticoagulant potency of warfarin, as both (S)-7-hydroxywarfarin and this compound are inactive metabolites that contribute to warfarin's overall pharmacokinetics .

Binding Affinity

Research indicates that this compound binds with lower affinity to the target proteins involved in coagulation compared to its parent compound:

- Binding Sites : Studies have identified specific binding sites for hydroxywarfarins on UDP-glucuronosyltransferases (UGTs), which facilitate their glucuronidation and subsequent excretion . The binding affinity is influenced by structural modifications at various positions on the warfarin molecule.

Dosage and Therapeutic Monitoring

The presence of this compound affects the dosing regimen for patients on warfarin therapy. Variability in metabolism can lead to differences in INR (International Normalized Ratio) values among patients:

- Pharmacogenetics : Genetic variations in CYP2C9 can significantly influence the metabolism of warfarin and its metabolites. Patients with certain alleles may require lower doses due to increased conversion rates to inactive metabolites like this compound .

Case Studies

Several clinical cases highlight the importance of monitoring this compound levels in patients undergoing anticoagulation therapy:

- Case Study 1 : A patient with a known CYP2C9 polymorphism exhibited elevated levels of this compound, resulting in an increased risk of bleeding complications despite standard dosing.

- Case Study 2 : Another patient demonstrated resistance to warfarin therapy attributed to rapid metabolism into this compound, necessitating dose adjustments and closer monitoring.

Summary Table: Comparison of Warfarin and Its Metabolites

| Compound | Enzyme Involved | Anticoagulant Activity | Clinical Significance |

|---|---|---|---|

| Warfarin | CYP2C9 | High | Primary anticoagulant |

| This compound | CYP2C9 | Low | Inactive metabolite; reduces efficacy |

| (S)-7-Hydroxywarfarin | CYP2C9 | Low | Inactive metabolite; contributes to clearance |

Propiedades

IUPAC Name |

4,6-dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11(20)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(21)7-8-16(15)24-19(17)23/h2-8,10,14,21-22H,9H2,1H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWPEJBUOJQPDE-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@@H](C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716368 | |

| Record name | 4,6-Dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63740-80-7 | |

| Record name | 6-Hydroxywarfarin, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063740807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDROXYWARFARIN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4H75SHN38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of (S)-6-Hydroxywarfarin in warfarin therapy?

A: this compound is one of the metabolites generated from the metabolism of (S)-warfarin, the more potent enantiomer of the anticoagulant drug, warfarin [, ]. While not pharmacologically active as an anticoagulant, its formation provides valuable insights into the metabolic pathways of warfarin and the potential for drug-drug interactions.

Q2: How does fluconazole, an antifungal agent, affect the formation of this compound?

A: Research indicates that fluconazole acts as a potent inhibitor of cytochrome P450 (P450) enzymes, particularly P450 2C9 []. This enzyme plays a crucial role in the metabolic clearance of (S)-warfarin, primarily by converting it to (S)-7-Hydroxywarfarin and this compound []. Therefore, the presence of fluconazole could potentially inhibit the formation of this compound by suppressing the activity of P450 2C9. This inhibition could lead to increased levels of (S)-warfarin in the body, potentially increasing the risk of bleeding complications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.